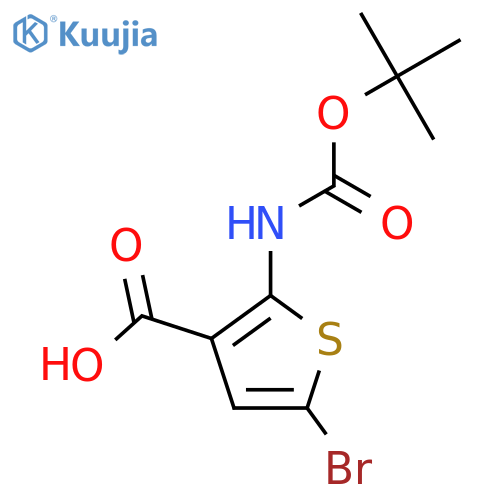Cas no 923010-34-8 (5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid)

923010-34-8 structure
商品名:5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid
CAS番号:923010-34-8
MF:C10H12BrNO4S
メガワット:322.1756
MDL:MFCD31630367
CID:4659774
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid
- LWNYBNYYXKQJIV-UHFFFAOYSA-N
- SY231353
- 5-bromo-2-[(tert-butoxycarbonyl)amino]thiophene-3-carboxylic acid
-
- MDL: MFCD31630367
- インチ: 1S/C10H12BrNO4S/c1-10(2,3)16-9(15)12-7-5(8(13)14)4-6(11)17-7/h4H,1-3H3,(H,12,15)(H,13,14)
- InChIKey: LWNYBNYYXKQJIV-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C(C(=O)O[H])=C(N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])S1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 318
- トポロジー分子極性表面積: 104
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D685888-10g |
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid |
923010-34-8 | 95% | 10g |
$935 | 2024-07-20 | |
| abcr | AB527361-250 mg |
5-Bromo-2-(boc-amino)thiophene-3-carboxylic acid; . |
923010-34-8 | 250MG |
€166.20 | 2023-07-11 | ||
| abcr | AB527361-5 g |
5-Bromo-2-(boc-amino)thiophene-3-carboxylic acid; . |
923010-34-8 | 5g |
€829.20 | 2023-07-11 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY231353-1g |
N-Boc-5-aminopentanoic Acid |
923010-34-8 | ≥95% | 1g |
¥1350.0 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y14985-250mg |
5-BROMO-2-(BOC-AMINO)THIOPHENE-3-CARBOXYLIC ACID |
923010-34-8 | 95% | 250mg |
¥829.0 | 2023-09-05 | |
| eNovation Chemicals LLC | D685888-0.25g |
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid |
923010-34-8 | 95% | 0.25g |
$100 | 2023-09-01 | |
| Chemenu | CM385245-5g |
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid |
923010-34-8 | 95%+ | 5g |
$593 | 2023-01-18 | |
| abcr | AB527361-250mg |
5-Bromo-2-(boc-amino)thiophene-3-carboxylic acid; . |
923010-34-8 | 250mg |
€171.60 | 2025-02-21 | ||
| abcr | AB527361-1g |
5-Bromo-2-(boc-amino)thiophene-3-carboxylic acid; . |
923010-34-8 | 1g |
€327.10 | 2025-02-21 | ||
| 1PlusChem | 1P01ENFV-250mg |
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid |
923010-34-8 | 95% | 250mg |
$150.00 | 2024-04-20 |
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
923010-34-8 (5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid) 関連製品
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 4964-69-6(5-Chloroquinaldine)
- 506-17-2(cis-Vaccenic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:923010-34-8)5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid

清らかである:99%
はかる:1g
価格 ($):278.0